cis-Cyclopentane-1,3-diamine

Medicinal Chemistry Oncology Platinum Complexes

cis-Cyclopentane-1,3-diamine (cis-CPDA) is a stereodefined cyclic diamine characterized by a five-membered ring with two amino groups in a cis configuration. This specific stereochemistry imparts distinct conformational properties.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 63486-45-3
Cat. No. B1499572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Cyclopentane-1,3-diamine
CAS63486-45-3
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC1CC(CC1N)N
InChIInChI=1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2/t4-,5+
InChIKeyZQWRZCZEOLZBQF-SYDPRGILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Cyclopentane-1,3-diamine (CAS 63486-45-3): Procurement Insights for a Stereodefined Cyclic Diamine Scaffold


cis-Cyclopentane-1,3-diamine (cis-CPDA) is a stereodefined cyclic diamine characterized by a five-membered ring with two amino groups in a cis configuration. This specific stereochemistry imparts distinct conformational properties . The compound, with a molecular formula of C5H12N2 and a molecular weight of 100.16 g/mol, is primarily utilized as a chiral building block and bidentate ligand in medicinal chemistry and polymer science [1].

Why cis-Cyclopentane-1,3-diamine Cannot Be Substituted with Generic Analogs


The cis stereochemistry of cis-Cyclopentane-1,3-diamine is critical for its function in coordination chemistry and polymer synthesis. In platinum-based anticancer complexes, the ring size and stereochemistry of the diamine ligand directly influence the resulting complex's hydrophobicity, cellular uptake, and antiproliferative activity [1]. Substituting the cis-cyclopentane scaffold with a trans isomer or a different cycloalkyl ring (e.g., cyclobutyl or cyclohexyl) can result in a significant loss of biological activity [1]. In polymer applications, the cis configuration is essential for the selective formation of specific bifunctional monomers (e.g., amide diols) used in polyurethane synthesis [2]. These structural requirements mean that generic substitution with other diamines is not possible without compromising performance.

Quantitative Differentiation of cis-Cyclopentane-1,3-diamine: Comparative Data for Scientific Selection


Superior Antiproliferative Activity of the cis-Cyclopentyl-Platinum Complex vs. Cyclobutyl and Cyclohexyl Analogs

The platinum(II) complex incorporating cis-1,3-diaminocyclopentane as a carrier ligand demonstrates significantly higher antiproliferative activity in cancer cells compared to analogous complexes with cyclobutyl or cyclohexyl rings. This effect is attributed to the cyclopentyl complex's higher hydrophobicity and more efficient cellular uptake [1].

Medicinal Chemistry Oncology Platinum Complexes

Selective Formation of Amide Diol Monomers via Reaction with γ-Valerolactone

The cis isomer of CPDA reacts with bio-based lactones, such as γ-valerolactone (GVL), to form a bifunctional diol monomer with internal amide groups (Monomer 5). This monomer was successfully applied in the synthesis of polyurethanes [1]. In contrast, the trans isomer reacts differently, leading to monomers with internal imine groups, which are not suitable for the same polyurethane synthesis pathway [1].

Polymer Chemistry Bio-based Materials Polyurethanes

Predicted Physicochemical Properties: cis vs. trans Isomers

Predicted physicochemical properties highlight subtle but potentially impactful differences between the cis and trans isomers. For cis-CPDA, the predicted pKa is 10.84±0.40 and LogP is 1.23 . While specific data for trans-CPDA is limited in these sources, the cis configuration is known to influence basicity and lipophilicity relative to the trans isomer due to differences in intramolecular interactions and solvation.

Physicochemical Properties Computational Chemistry Lead Optimization

cis-Cyclopentane-1,3-diamine: Recommended Research and Industrial Application Scenarios


Synthesis of Next-Generation Platinum Anticancer Agents

cis-Cyclopentane-1,3-diamine is the optimal ligand for creating platinum(II) complexes with enhanced antiproliferative activity. The resulting [Pt(cis-1,3-diaminocyclopentane)Cl2] complex has demonstrated superior efficacy compared to cyclobutyl and cyclohexyl analogs [1]. This makes the compound a critical building block for medicinal chemistry programs focused on overcoming resistance to existing platinum drugs.

Preparation of Bio-based Polyurethane Monomers

The cis stereochemistry of CPDA is essential for the synthesis of bifunctional diol monomers via reaction with bio-based lactones like γ-valerolactone [1]. These monomers can be directly incorporated into polyurethane formulations, enabling the development of more sustainable polymer materials. The use of the cis isomer ensures the formation of the desired amide diol structure, which is not accessible from the trans isomer [1].

Chiral Building Block for Asymmetric Catalysis

As a stereodefined 1,3-diamine, cis-CPDA can serve as a precursor for the synthesis of chiral ligands used in asymmetric catalysis. Its rigid cyclopentane backbone provides a well-defined chiral environment for metal complexes, which can be exploited in enantioselective transformations critical for pharmaceutical manufacturing.

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